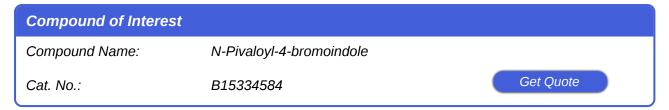


N-Pivaloyl-4-bromoindole: A Comprehensive Spectroscopic and Synthetic Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral characteristics and synthesis of **N-Pivaloyl-4-bromoindole**, a key intermediate in the synthesis of various biologically active compounds. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, organic synthesis, and drug development.

Spectroscopic Data

Precise experimental spectral data for **N-Pivaloyl-4-bromoindole** is not readily available in public literature. Therefore, the following tables present predicted data based on the analysis of structurally similar compounds and established principles of NMR, IR, and MS spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

The expected ¹H NMR spectrum of **N-Pivaloyl-4-bromoindole** in a solvent like CDCl₃ would exhibit signals corresponding to the aromatic protons of the indole ring and the protons of the pivaloyl group.



Chemical Shift (δ) (ppm)	Multiplicity	Integration	Assignment
~ 7.8 - 8.0	d	1H	H-7
~ 7.3 - 7.5	m	2H	H-5, H-6
~ 7.2 - 7.3	d	1H	H-2
~ 6.6 - 6.7	d	1H	H-3
~ 1.4	s	9H	-C(CH3)3

¹³C NMR (Carbon NMR)

The predicted ¹³C NMR spectrum would show signals for the carbon atoms of the indole core and the pivaloyl group.

Chemical Shift (δ) (ppm)	Assignment	
~ 177	C=O (pivaloyl)	
~ 136	C-7a	
~ 130	C-3a	
~ 128	C-5	
~ 125	C-6	
~ 123	C-2	
~ 116	C-4 (C-Br)	
~ 115	C-7	
~ 106	C-3	
~ 40	Quaternary C (pivaloyl)	
~ 28	-С(СН3)3	

Infrared (IR) Spectroscopy



The IR spectrum is expected to show characteristic absorption bands for the carbonyl group of the pivaloyl moiety and the aromatic C-H and C=C bonds of the indole ring.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 3100 - 3000	Medium	Aromatic C-H stretch
~ 2970 - 2870	Strong	Aliphatic C-H stretch
~ 1700	Strong	C=O stretch (amide)
~ 1600 - 1450	Medium-Strong	Aromatic C=C stretch
~ 1370, 1395	Medium	gem-dimethyl split
~ 750 - 800	Strong	C-Br stretch

Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of **N-Pivaloyl-4-bromoindole**. Due to the presence of bromine, a characteristic isotopic pattern (M and M+2 peaks in approximately 1:1 ratio) is expected.

m/z	Relative Intensity (%)	Assignment
281	~100	[M+H] ⁺ for ⁸¹ Br
279	~100	[M+H] ⁺ for ⁷⁹ Br
225/223	Variable	[M - C(CH ₃) ₃] ⁺
196/194	Variable	[M - COC(CH ₃) ₃] ⁺
57	Variable	[C(CH ₃) ₃] ⁺

Experimental Protocols

The following is a generalized experimental protocol for the synthesis and characterization of **N-Pivaloyl-4-bromoindole**, based on standard procedures for the N-acylation of indoles.

Synthesis of N-Pivaloyl-4-bromoindole



Materials:

- 4-Bromoindole
- · Pivaloyl chloride
- Sodium hydride (NaH) or a suitable base (e.g., potassium carbonate)
- Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
- Saturated aqueous sodium bicarbonate solution
- Brine
- · Anhydrous magnesium sulfate or sodium sulfate
- Hexane
- Ethyl acetate

Procedure:

- To a solution of 4-bromoindole (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.
- Allow the reaction mixture to stir at room temperature for 30 minutes.
- Cool the mixture back to 0 °C and add pivaloyl chloride (1.2 eq) dropwise.
- Let the reaction warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.
- Extract the aqueous layer with ethyl acetate (3 x 50 mL).



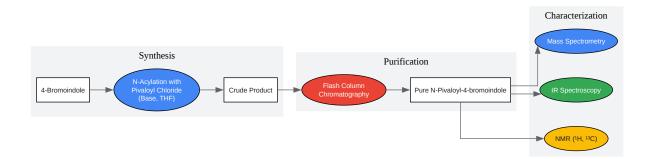
- Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford N-Pivaloyl-4-bromoindole.

Characterization Methods

- NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer using CDCl₃ as the solvent and tetramethylsilane (TMS) as an internal standard.
- IR Spectroscopy: The IR spectrum is recorded on an FT-IR spectrometer using a thin film or KBr pellet method.
- Mass Spectrometry: High-resolution mass spectrometry (HRMS) is performed using an electrospray ionization (ESI) source.

Visualizations

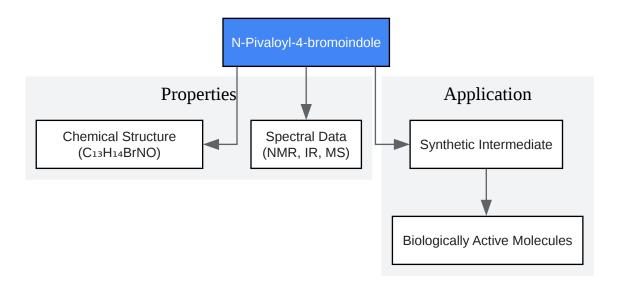
The following diagrams illustrate the key processes involved in the synthesis and analysis of **N-Pivaloyl-4-bromoindole**.





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Caption: Experimental workflow for the synthesis and characterization of **N-PivaloyI-4-bromoindole**.



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Caption: Logical relationship of **N-Pivaloyl-4-bromoindole**'s properties and applications.

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